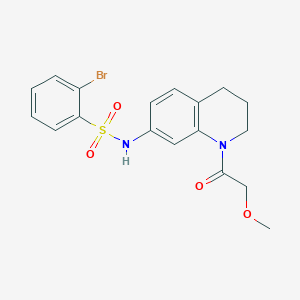

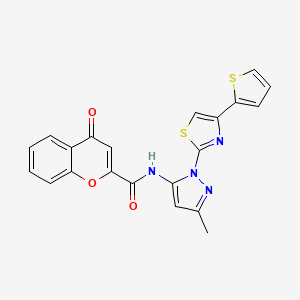

![molecular formula C21H20N4O3S2 B3216575 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide CAS No. 1172095-40-7](/img/structure/B3216575.png)

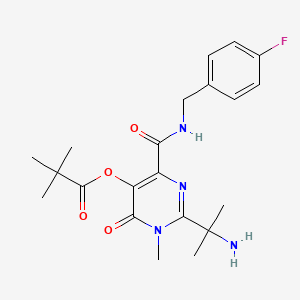

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide

Overview

Description

“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a benzothiazole, a pyrazole, and a sulfonamide . These functional groups suggest that this compound may have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides further allowed us to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications

Catalysis and Organometallic Chemistry

The compound’s structure suggests potential applications in catalysis. Researchers have explored its interaction with transition metal complexes. For instance, carboxamide carbonyl-ruthenium (II) complexes derived from similar ligands have been studied for their structural properties and catalytic activities in the transfer hydrogenation of ketones . Investigating the reactivity of this compound with other metal centers could reveal novel catalytic pathways.

Fluorescent Probes and Imaging Agents

The benzothiazole moiety in the compound is known for its fluorescence properties. Researchers have utilized similar derivatives as fluorescent probes for cellular imaging and bioimaging studies. By modifying the substituents, it’s possible to tailor the fluorescence emission wavelength and enhance sensitivity. Investigating the photophysical behavior of this compound in different solvents could provide valuable insights .

Drug Discovery and Medicinal Chemistry

Given its structural features, this compound may serve as a scaffold for drug development. Medicinal chemists can explore its interactions with biological targets, such as enzymes or receptors. Rational modifications could lead to novel drug candidates targeting specific diseases. Preliminary studies on cytotoxicity and antimicrobial activity are essential to assess its potential in this field .

Materials Science and Organic Electronics

The benzothiazole-based compounds have been investigated for their electronic properties. By incorporating them into organic semiconductors, researchers aim to develop materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound’s electron-donating and accepting abilities make it intriguing for materials science applications .

Photophysics and Spectroscopy

Exploring the absorption and emission properties of this compound in different solvents can provide valuable data for photophysical studies. Researchers have observed distinct photophysical phenomena in related compounds, which can be attributed to solvent effects. Investigating its excited-state behavior could contribute to our understanding of molecular interactions and electronic transitions .

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-13(2)30(27,28)16-10-8-15(9-11-16)20(26)23-19-12-14(3)24-25(19)21-22-17-6-4-5-7-18(17)29-21/h4-13H,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWHUGCRMFJXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine](/img/structure/B3216494.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3216499.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B3216510.png)

![N-benzyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216516.png)

![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3216550.png)